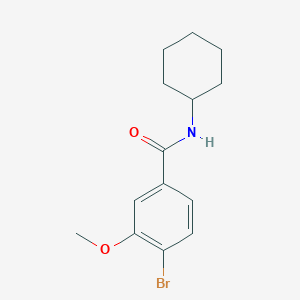

N-Cyclohexyl 4-bromo-3-methoxybenzamide

CAS No.: 1072944-40-1

Cat. No.: VC3050496

Molecular Formula: C14H18BrNO2

Molecular Weight: 312.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1072944-40-1 |

|---|---|

| Molecular Formula | C14H18BrNO2 |

| Molecular Weight | 312.2 g/mol |

| IUPAC Name | 4-bromo-N-cyclohexyl-3-methoxybenzamide |

| Standard InChI | InChI=1S/C14H18BrNO2/c1-18-13-9-10(7-8-12(13)15)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) |

| Standard InChI Key | YGGBJKQZGYGQQO-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C(=O)NC2CCCCC2)Br |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)NC2CCCCC2)Br |

Introduction

N-Cyclohexyl 4-bromo-3-methoxybenzamide is a chemical compound with the molecular formula C14H18BrNO2 and a molecular weight of 312.2 g/mol. It is classified as a protein degrader building block, commonly used in research and industrial applications. The compound is not intended for medical or consumer use and is primarily utilized in laboratories for synthesis and chemical analysis .

Structural Features:

| Functional Group | Description |

|---|---|

| Amide (-CONH-) | Central functional group linking the cyclohexyl and benzene rings |

| Bromine (-Br) | Electron-withdrawing substituent at the para position of the benzene ring |

| Methoxy (-OCH3) | Electron-donating group at the meta position of the benzene ring |

These structural features contribute to its chemical reactivity, solubility, and potential biological interactions.

Applications in Research

N-Cyclohexyl 4-bromo-3-methoxybenzamide is widely used as a building block in chemical synthesis, particularly in the development of biologically active molecules. Its applications include:

Pharmaceutical Research

The compound serves as an intermediate in synthesizing molecules with potential pharmacological activities, such as antimicrobial or anticancer agents. Substituted benzamides are known for their diverse therapeutic properties, including enzyme inhibition and receptor modulation .

Protein Degradation Studies

As part of protein degrader building blocks, it may be utilized in designing molecules like PROTACs (Proteolysis Targeting Chimeras), which induce targeted protein degradation—a promising approach in drug discovery.

Material Science

Its bromine and methoxy substituents make it suitable for designing functionalized polymers or advanced materials with specific electronic or optical properties.

Synthesis

The synthesis of N-Cyclohexyl 4-bromo-3-methoxybenzamide typically involves:

-

Amidation Reaction: Reacting cyclohexylamine with a suitably substituted benzoyl chloride derivative.

-

Bromination: Introducing the bromine atom at the desired position using brominating agents.

-

Methoxylation: Adding a methoxy group via methylation reactions.

Handling and Storage

-

The compound is stable under standard laboratory conditions.

-

It should be stored at room temperature in a dry environment to prevent degradation.

-

Proper personal protective equipment (PPE) is required during handling to avoid exposure.

Safety Considerations

N-Cyclohexyl 4-bromo-3-methoxybenzamide is intended for professional use only and must not be used in medical or consumer applications. Key safety points include:

Comparative Analysis with Related Compounds

| Property | N-Cyclohexyl 4-bromo-3-methoxybenzamide | Related Benzamides (e.g., N-(4-Bromophenyl)acetamide) |

|---|---|---|

| Molecular Weight | 312.2 g/mol | ~250–350 g/mol |

| Functional Groups | Amide, Bromine, Methoxy | Amide, Bromine |

| Applications | Protein degradation, synthesis | Antimicrobial, enzyme inhibition |

| Stability | Stable at room temperature | Similar |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume